5,5-Dimethylcyclohex-2-enone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)5-3-4-7(9)6-8/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGRARTNILYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196990 | |
| Record name | 2-Cyclohexenone, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4694-17-1 | |
| Record name | 2-Cyclohexenone, 5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexenone, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5,5 Dimethylcyclohex 2 Enone and Its Derivatives
Established Synthetic Routes to the 5,5-Dimethylcyclohex-2-enone Core
Aldol (B89426) Condensation Reactions from Isophorone (B1672270)
Isophorone, or 3,5,5-trimethylcyclohex-2-en-1-one, is a readily available industrial chemical produced through the self-condensation of three molecules of acetone. wikipedia.orgresearchgate.net The reaction proceeds via a series of aldol additions and condensations. researchgate.net While not a direct precursor, isophorone's structure, which already contains the 5,5-dimethylcyclohexenone core, makes it an attractive starting material for derivatization.
Derivatives of this compound can be synthesized from isophorone through various transformations. For instance, partial hydrogenation of isophorone yields 3,3,5-trimethylcyclohexanone, which can be further modified. mdpi.com While a direct conversion of isophorone to this compound via a simple aldol condensation is not a standard reported method, the fundamental aldol chemistry that forms isophorone is a cornerstone of cyclohexenone synthesis.
Condensation Reactions utilizing 1,3-Dicarbonyl Precursors (e.g., Dimedone)
A prominent and widely utilized precursor for the synthesis of this compound and its derivatives is 5,5-dimethylcyclohexane-1,3-dione (B117516), commonly known as dimedone. Dimedone is synthesized from mesityl oxide and diethyl malonate through a Michael addition followed by an intramolecular Claisen condensation (a type of aldol condensation). studycorgi.comwikipedia.org
The synthesis of dimedone showcases a classic carbon-carbon bond-forming strategy. The enolate of diethyl malonate acts as the Michael donor, adding to the β-carbon of the α,β-unsaturated ketone, mesityl oxide. The resulting intermediate then undergoes an intramolecular cyclization, driven by a base, to form a six-membered ring. Subsequent hydrolysis and decarboxylation afford dimedone. studycorgi.com
Dimedone itself can be converted to derivatives of this compound. For instance, it can react with aldehydes in Knoevenagel/Michael reactions to produce 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. ias.ac.in Furthermore, reduction of one of the carbonyl groups of dimedone can lead to the corresponding enone. For example, reduction of dimedone derivatives has been achieved using various methods, including catalytic hydrogenation, although this can sometimes lead to the fully saturated cyclohexanone (B45756). google.com A two-step procedure involving the formation of a triflate followed by hydrogenation has also been reported to yield the enone. google.com
The following table summarizes the key reactions in the synthesis of dimedone:
| Step | Reaction Type | Reactants | Product |
| 1 | Michael Addition | Mesityl oxide, Diethyl malonate | Diethyl (2-(3,3-dimethyl-5-oxocyclohexyl)propanedioate) |
| 2 | Intramolecular Claisen Condensation | Diethyl (2-(3,3-dimethyl-5-oxocyclohexyl)propanedioate) | Intermediate cyclic β-keto ester |
| 3 | Hydrolysis and Decarboxylation | Intermediate cyclic β-keto ester | 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) |
Stork-Danheiser Sequence Applications
The Stork-Danheiser sequence provides a powerful and regioselective method for the synthesis of substituted cyclohexenones. scripps.eduorgsyn.org This methodology involves the alkylation of a kinetically generated enolate of a 3-alkoxy-2-cyclohexenone, followed by reduction and acid-catalyzed rearrangement to afford a 4-substituted cyclohexenone. orgsyn.org While not a direct synthesis of the parent this compound, this sequence is highly valuable for preparing its derivatives with substitution at the 4-position.
The general sequence can be outlined as follows:
Enolate Formation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA), is used to deprotonate the 3-alkoxy-2-cyclohexenone at the less substituted α'-position (C-6), generating a kinetic enolate.
Alkylation: The kinetic enolate is then reacted with an electrophile (e.g., an alkyl halide) to introduce a substituent at the C-6 position.
Reductive Transposition: The resulting 6-substituted-3-alkoxy-2-cyclohexenone is treated with a reducing agent, such as lithium aluminum hydride (LAH), to reduce the ketone. Subsequent treatment with acid leads to the elimination of the alkoxy group and rearrangement of the double bond to yield the 4-substituted-2-cyclohexenone.
This method has been extensively applied in the synthesis of various natural products and complex molecules. nih.govcaltech.edu The modular nature of the Stork-Danheiser transposition allows for the introduction of a wide range of substituents, making it a versatile tool for the synthesis of diverse this compound analogues. nih.govresearchgate.net
Enantiodivergent Synthesis Approaches for Chiral Analogues
The development of enantioselective methods for the synthesis of chiral cyclohexenones is of great importance, as these compounds are key intermediates in the synthesis of stereochemically complex natural products. Enantiodivergent synthesis, which allows access to either enantiomer of a product from a common chiral starting material or catalyst, is a particularly elegant strategy.
A landmark example in the asymmetric synthesis of a related bicyclic enone is the proline-catalyzed Robinson annulation to produce the Wieland-Miescher ketone. wikipedia.orguni.edu This reaction, reported by Hajos and Parrish, utilizes the chiral amino acid L-proline as an organocatalyst to effect an enantioselective intramolecular aldol condensation. wikipedia.org This approach has been instrumental in the synthesis of numerous steroids and terpenoids. rsc.org
The general principle of this asymmetric Robinson annulation involves the reaction of a 1,3-dicarbonyl compound with methyl vinyl ketone. The proline catalyst facilitates the formation of an enamine intermediate, which then undergoes a Michael addition. The subsequent intramolecular aldol condensation proceeds with high enantioselectivity, controlled by the chirality of the proline catalyst. researchgate.net By using either (S)-proline or (R)-proline, it is possible to access either enantiomer of the Wieland-Miescher ketone, demonstrating an enantiodivergent approach.
This principle can be extended to the synthesis of chiral analogues of this compound. For example, an asymmetric Robinson annulation between a suitable 1,3-dicarbonyl precursor (like dimedone) and an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst, could provide enantioenriched products.
Modern and Green Chemistry Synthetic Methodologies
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.com This technology has been successfully applied to various organic transformations, including the Robinson annulation, a key reaction for the synthesis of cyclohexenones. scholarsresearchlibrary.comresearchgate.net
The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgjk-sci.commasterorganicchemistry.com Microwave irradiation can significantly enhance the efficiency of this sequence. In a typical microwave-assisted Robinson annulation for the synthesis of cyclohexenones, the reactants, such as a 1,3-dicarbonyl compound and an α,β-unsaturated ketone, are mixed with a solid support like potassium carbonate and irradiated in a microwave oven. scholarsresearchlibrary.com This solvent-free approach aligns with the principles of green chemistry by reducing the use of volatile organic solvents.
The following table compares a conventional and a microwave-assisted Robinson annulation for the synthesis of a substituted cyclohexenone: scholarsresearchlibrary.com
| Parameter | Conventional Method (Solvent Phase) | Microwave-Assisted Method (Solvent-Free) |
| Reaction Time | Several hours | 2-5 minutes |
| Yield | Moderate | High |
| Solvent | Organic solvent (e.g., ethanol) | None (solid support) |
| Energy Consumption | Higher | Lower |
The significant reduction in reaction time and the high yields obtained under microwave irradiation make this a highly attractive method for the synthesis of this compound and its derivatives. The optimization of microwave parameters such as power and irradiation time can further enhance the efficiency of the synthesis.
One-Pot Reaction Strategies for Enhanced Efficiency
One-pot multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single step, thereby avoiding the need for isolation of intermediates and reducing waste. researchgate.net Several one-pot procedures utilizing 5,5-dimethylcyclohexane-1,3-dione (dimedone), a direct precursor to many this compound derivatives, have been developed for the synthesis of various heterocyclic compounds.
For instance, tetrahydroquinazolinone derivatives can be synthesized through a one-pot three-component Biginelli reaction of dimedone, an aromatic aldehyde, and urea (B33335) or thiourea (B124793). eurjchem.com This reaction can be efficiently catalyzed by molecular iodine in refluxing ethanol (B145695), offering good yields and a straightforward work-up procedure. eurjchem.com Similarly, the synthesis of a diverse range of quinazolinone derivatives has been achieved via a one-pot multi-component reaction of various benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine under green conditions. frontiersin.orgnih.gov This approach is noted for its high atom economy and short reaction times at room temperature. frontiersin.org Another efficient protocol for the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones involves the condensation of substituted aryl aldehydes, dimedone, and thiourea in the presence of a zinc ferrite (B1171679) nanocatalyst under solvent-free conditions. mdpi.com
The following table summarizes representative one-pot synthetic strategies starting from dimedone:
Table 1: One-Pot Syntheses of Heterocyclic Derivatives from 5,5-Dimethylcyclohexane-1,3-dione| Product Type | Reactants | Catalyst | Conditions | Reference |
|---|---|---|---|---|
| Tetrahydroquinazolinones | Dimedone, Aromatic Aldehyde, Urea/Thiourea | Molecular Iodine | Ethanol, Reflux | eurjchem.com |
| Triazoloquinazolines | Dimedone, Benzaldehyde, 1H-1,2,4-Triazol-3-amine | MIL-101(Cr) | Acetonitrile, Room Temp. | frontiersin.orgnih.gov |
| Hexahydroquinazolinones | Dimedone, Aryl Aldehyde, Thiourea | Zinc Ferrite Nanocatalyst | Solvent-free, Reflux | mdpi.com |
Solvent-Free and Aqueous Medium Reaction Conditions
In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic methods that minimize or eliminate the use of hazardous organic solvents. Solvent-free reactions and reactions in aqueous media are at the forefront of these endeavors.
The synthesis of β-enaminones from 1,3-dicarbonyl compounds like dimedone and various amines can be effectively carried out under solvent-free conditions. ajgreenchem.com One such method employs silica-supported polyphosphoric acid (PPA-SiO₂) as a catalyst, which significantly improves both the yield and reaction time compared to solvent-based systems. nih.govmdpi.com This solvent-free approach is characterized by its operational simplicity, high yields, and easy work-up procedures. ajgreenchem.com Gold(I)/silver(I) catalyst systems have also been shown to be effective for the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions at room temperature. nih.gov
Aqueous media also provide an environmentally benign alternative for the synthesis of various derivatives. The synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), a class of tetraketones, can be achieved by the reaction of dimedone with aromatic aldehydes in water, often without the need for a catalyst. rsc.org In some cases, the reaction is promoted by the aqueous medium itself through hydrogen bonding. rsc.org Citric acid in aqueous solution has also been utilized as a green reaction medium for the synthesis of related 1,8-dioxo-octahydroxanthenes from dimedone and aromatic aldehydes. scielo.org.co Furthermore, the synthesis of tetraketones has been reported in water catalyzed by natural phosphate, highlighting the use of eco-friendly catalysts in aqueous systems. researchgate.net
The table below provides examples of syntheses conducted under solvent-free or aqueous conditions:
Table 2: Green Synthesis of this compound Derivatives| Product Type | Reactants | Catalyst/Medium | Conditions | Reference |
|---|---|---|---|---|
| β-Enaminones | Dimedone, Amines | PPA-SiO₂ | Solvent-free, 70-80 °C | nih.govmdpi.com |
| β-Enaminones | Dimedone, Primary Amines | [(PPh₃)AuCl]/AgOTf | Solvent-free, Room Temp. | nih.gov |
| Tetraketones | Dimedone, Aromatic Aldehydes | Water | Room Temp. to Reflux | rsc.org |
| 1,8-Dioxo-octahydroxanthenes | Dimedone, Aromatic Aldehydes | Aqueous Citric Acid | Mild Conditions | scielo.org.co |
| Tetraketones | Dimedone, Aromatic Aldehydes | Natural Phosphate/Water | - | researchgate.net |
Catalytic Approaches (e.g., L-Histidine, PPA-SiO₂, Transition Metal Catalysis)
A wide range of catalysts have been employed to enhance the efficiency and selectivity of reactions involving this compound precursors. These include amino acids, solid-supported acids, and transition metal complexes.
L-Histidine: The use of L-histidine as a catalyst has been reported for the synthesis of 2,2′-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives in ionic liquids. This approach is highlighted as a green chemistry method.
PPA-SiO₂: As mentioned previously, silica (B1680970) gel-supported polyphosphoric acid (PPA-SiO₂) is an efficient heterogeneous catalyst for the synthesis of β-enaminones from dimedone and various amines under solvent-free conditions. nih.govmdpi.comresearchgate.netnih.govmdpi.com The catalyst activates the ketonic carbon for nucleophilic attack by the amine, leading to the formation of the enaminone after dehydration. nih.gov
Transition Metal Catalysis: Transition metal catalysts have been utilized in several synthetic transformations involving cyclohexenone scaffolds. For instance, a palladium(0) species has been used to catalyze the condensation of 2-bromo-p-toluidine with cyclohexane-1,3-dione to yield bromo enaminones. acgpubs.org Gold(I)/silver(I) combinations have proven effective in catalyzing the formation of β-enaminones and β-enaminoesters under solvent-free conditions. nih.gov Furthermore, copper oxide nanoparticles have been employed as a recyclable heterogeneous catalyst for the synthesis of methylene (B1212753) bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives under solvent-free grinding conditions. semanticscholar.org A palladium-catalyzed four-component carbonylative addition reaction of aryl bromides, amines, and alkynes provides a route to a large variety of enaminones. thieme.de
Other notable catalytic systems include the use of Baker's yeast (Saccharomyces cerevisiae) as a biocatalyst for the synthesis of 2,2'-arylmethylene dicyclohexane-1,3-dione derivatives in aqueous medium at room temperature. scispace.com
The following table summarizes various catalytic approaches:
Table 3: Catalytic Syntheses of this compound Derivatives| Catalyst | Product Type | Reactants | Conditions | Reference |
|---|---|---|---|---|
| L-Histidine | Bis-cyclohexenones | Dimedone, Aldehydes | Ionic Liquid | |
| PPA-SiO₂ | β-Enaminones | Dimedone, Amines | Solvent-free, 70-80 °C | nih.govmdpi.comresearchgate.netnih.govmdpi.com |
| Pd(0) | Bromo enaminones | Cyclohexane-1,3-dione, 2-Bromo-p-toluidine | - | acgpubs.org |
| [(PPh₃)AuCl]/AgOTf | β-Enaminones | Dimedone, Primary Amines | Solvent-free, Room Temp. | nih.gov |
| CuO Nanoparticles | Bis-cyclohexenones | Dimedone, Benzaldehydes | Solvent-free, Grinding | semanticscholar.org |
| Baker's Yeast | Bis-cyclohexenones | Dimedone, Aldehydes | Aqueous Medium, Room Temp. | scispace.com |
Synthesis of Functionalized Derivatives and Analogues of this compound
Synthesis of Aryl and Heteroaryl Substituted Enaminones
Aryl and heteroaryl substituted enaminones are valuable synthetic intermediates. A general and efficient method for their synthesis involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with a variety of aromatic and aliphatic amines. researchgate.net This condensation can be effectively catalyzed by PPA-SiO₂ under solvent-free conditions, accommodating a wide range of functional groups on both aromatic and aliphatic amines with yields up to 90%. nih.govmdpi.com Other methods include catalyst- and solvent-free reactions at elevated temperatures (120 °C), which also provide high to excellent yields. ajgreenchem.com An efficient synthesis of N-aryl-β-enaminones has also been reported via a one-pot, three-component reaction of dimedone, β-nitrostyrene, and an arylamine, mediated by triethylamine (B128534) in refluxing toluene. researchgate.net
Preparation of Bis-Cyclohexenone and Tetraketone Derivatives
Bis-cyclohexenone and tetraketone derivatives are typically synthesized through the condensation of 5,5-dimethylcyclohexane-1,3-dione (2 equivalents) with various aromatic aldehydes (1 equivalent). This reaction often proceeds via a tandem Knoevenagel condensation followed by a Michael addition. A multitude of catalytic systems and reaction conditions have been developed to promote this transformation efficiently.
Environmentally friendly methods include carrying out the reaction in water, which can proceed even without a catalyst, or using green solvents like ethanol. researchgate.net Various catalysts have been shown to be effective, such as urea under ultrasound irradiation, researchgate.net silica-diphenic acid, ias.ac.in and 4 Å molecular sieves. researchgate.net The use of heterogeneous catalysts like copper oxide nanoparticles under grinding conditions also provides high yields. semanticscholar.org These derivatives are important precursors for the synthesis of xanthenes and acridinediones. ias.ac.inresearchgate.net
The table below presents a summary of methods for the synthesis of these derivatives:
Table 4: Synthesis of Bis-Cyclohexenone and Tetraketone Derivatives from Dimedone and Aldehydes| Aldehyde Substituent | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Cl | Urea | Water | Ultrasound, 50 °C | 92-95 | researchgate.net |
| 4-NO₂ | Silica-diphenic acid | Ethanol/Water | Reflux | - | ias.ac.in |
| 3-NO₂ | 4 Å molecular sieves | Toluene | Reflux | 96 | researchgate.net |
| 4-Me | CuO Nanoparticles | None | Grinding | 91 | semanticscholar.org |
| Phenyl | None | Water | Reflux | 64-99 | rsc.org |
| 2,3,4-trimethoxyphenyl | None | Ethanol | Room Temp. | - | researchgate.net |
Synthesis of Halogenated Analogues
Halogenated analogues of this compound are important synthetic intermediates. The parent compound, this compound, can be synthesized from its 3-chloro derivative. This is achieved by the reduction of 3-chloro-5,5-dimethylcyclohex-2-enone with activated zinc dust and potassium iodide in methanol (B129727). prepchem.com
Other halogenated derivatives have also been reported. For example, 3-bromo-5,5-dimethyl-2-cyclohexen-1-one (B1619258) is a known compound. nih.gov Additionally, 2-bromo-3-methoxy-5,5-dimethyl-cyclohex-2-enone has been documented. nih.gov The synthesis of 2-iodo-3-methylcyclohex-2-en-1-one, a closely related iodinated analogue, has also been described, indicating the accessibility of various halogenated cyclohexenone structures. rsc.org
Complexation Studies: Synthesis of Mixed Ligand Complexes
Recent advancements in coordination chemistry have highlighted the utility of this compound derivatives, particularly β-enaminones derived from 5,5-dimethylcyclohexane-1,3-dione, as versatile primary ligands in the synthesis of novel mixed ligand complexes. These studies reveal the formation of stable complexes with various transition metals, incorporating secondary ligands to modulate the coordination sphere and properties of the resulting compounds.
Research has demonstrated the successful synthesis of a β-enaminone ligand, (3-(2-amino-5-(3,4,5-tri-methoxybenzyl)pyrimidin-4-ylamino)-5,5-dimethylcyclohex-2-enone), denoted as (H1L1), through the condensation of 5,5-dimethylcyclohexane-1,3-dione with 5-(3,4,5-tri-methoxybenzyl) pyrimidine-2,4-diamine. impactfactor.orgresearchgate.net This primary ligand has been utilized to form mixed ligand complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) ions, using 3-aminophenol (B1664112) (3ph) as a secondary ligand. impactfactor.orgresearchgate.net The resulting complexes were synthesized in a 1:1:1 molar ratio of metal to primary ligand to secondary ligand. impactfactor.org Spectroscopic and analytical data suggest that the β-enaminone ligand coordinates to the metal ions as a tetradentate donor through N3O atoms, resulting in octahedral geometries for the complexes. impactfactor.org
Table 1: Physical Characteristics and Elemental Analysis of Mixed Ligand Complexes with (H1L1) and 3-aminophenol. impactfactor.org
| Compound | Molecular Formula | M.Wt. (g/mol) | Color | M.P. (°C) | Yield (%) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |
|---|---|---|---|---|---|---|
| [Co(L1)(3ph)Cl] | C₂₉H₃₃ClCoN₅O₅ | 653.99 | Blue | 216-218 | 66 | 14.3 |
| [Ni(L1)(3ph)Cl] | C₂₉H₃₃ClN₅NiO₅ | 653.78 | Green | 224-226 | 70 | 12.8 |
| [Cu(L1)(3ph)Cl] | C₂₉H₃₃ClCuN₅O₅ | 658.63 | Light Green | 204-206 | 73 | 11.5 |
| [Zn(L1)(3ph)Cl] | C₂₉H₃₃ClN₅O₅Zn | 660.47 | White | 230-232 | 64 | 10.7 |
| [Cd(L1)(3ph)Cl] | C₂₉H₃₃CdClN₅O₅ | 708.5 | White | 248-250 | 69 | 9.5 |
In a related study, a different β-enaminone ligand, [4-chloro-5-(N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)sulfamoyl)-2-((furan-2-ylmethyl)amino)benzoic acid] (H2L1), was synthesized and employed in the formation of mixed ligand complexes. pjmhsonline.com This ligand was coordinated with Co(II), Ni(II), Cd(II), Pd(II), and Pt(IV) ions, with 8-hydroxyquinoline (B1678124) serving as the secondary ligand. The stoichiometry of these complexes was also found to be 1:1:1 (metal:L1:L2). pjmhsonline.com The proposed geometries for these complexes are six-coordinate octahedral for Co(II), Ni(II), Cd(II), and Pt(IV), and square planar for the Pd(II) complex. pjmhsonline.com
Table 2: Analytical and Physical Data of Mixed Ligand Complexes with a β-Enaminone and 8-Hydroxyquinoline. pjmhsonline.com
| Complex | Molecular Formula | M.Wt. (g/mol) | M.P. (°C) | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) |
|---|---|---|---|---|---|
| [Co(L1)(Q)Cl₂] | C₃₀H₂₈Cl₃CoN₄O₆S | 794.01 | Brown | >300 | 12.5 |
| [Ni(L1)(Q)Cl₂] | C₃₀H₂₈Cl₃N₄NiO₆S | 793.82 | Green | >300 | 14.2 |
| [Cd(L1)(Q)Cl₂] | C₃₀H₂₈CdCl₃N₄O₆S | 848.53 | Yellowish White | >300 | 10.6 |
| [Pd(L1)(Q)] | C₃₀H₂₉ClN₄O₆PdS | 758.51 | Dark Brown | >300 | 11.8 |
| [Pt(L1)(Q)Cl₂] | C₃₀H₂₉Cl₃N₄O₆PtS | 945.08 | Brown | >300 | 13.4 |
Furthermore, the synthesis of β-enaminones from secondary amines, such as 1,2,3,4-tetrahydroisoquinoline, and 5,5-dimethylcyclohexanedione (B8580211) (dimedone) has been reported, yielding compounds like 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-5,5-dimethyl-cyclohex-2-enone. mdpi.com While this particular study focused on the synthesis of the ligand itself, such compounds represent viable precursors for the development of new series of mixed ligand complexes, expanding the scope of coordination chemistry involving this compound derivatives.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 5,5 Dimethylcyclohex 2 Enone
Electrophilic and Nucleophilic Character of the Enone Moiety
The enone moiety of 5,5-dimethylcyclohex-2-enone is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation dictates the molecule's reactivity, creating distinct electrophilic centers. Resonance structures illustrate that the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond both bear a partial positive charge, making them susceptible to nucleophilic attack. wikipedia.org
The carbonyl carbon is a hard electrophilic center, while the β-carbon is a soft electrophilic center. This duality allows for two main modes of nucleophilic attack: direct 1,2-addition to the carbonyl group and 1,4-conjugate addition (also known as the Michael addition) to the β-carbon. libretexts.org The gem-dimethyl group at the C-5 position does not significantly alter the fundamental electronic properties of the enone system but can exert steric influence on the approach of reagents. While the molecule predominantly acts as an electrophile, the enolate formed by deprotonation at the α-carbon (C-2) can act as a nucleophile.
**3.2. Addition Reactions
Nucleophilic addition to the carbonyl group (1,2-addition) of this compound typically occurs with hard, non-stabilized nucleophiles. libretexts.org These reactions are often irreversible and kinetically controlled. libretexts.org Common reagents that favor this pathway include organolithium and Grignard reagents. masterorganicchemistry.comyoutube.com The reaction involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an allylic alcohol. youtube.com
For instance, the reaction with a Grignard reagent like methylmagnesium bromide would involve the methyl anion attacking the carbonyl carbon. The subsequent workup with an acid would protonate the resulting alkoxide to produce 1,5,5-trimethylcyclohex-2-en-1-ol.
| Reagent Type | Favored Addition | Product Type |
| Organolithium (RLi) | 1,2-Addition | Allylic Alcohol |
| Grignard (RMgX) | 1,2-Addition | Allylic Alcohol |
| Hydrides (e.g., NaBH₄) | 1,2-Addition | Allylic Alcohol |
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. wikipedia.org This 1,4-addition is favored by soft, resonance-stabilized nucleophiles such as enolates, Gilman reagents (lithium dialkylcuprates), and certain amines or thiols. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the attack of the nucleophile on the electrophilic β-carbon, forming a resonance-stabilized enolate intermediate. youtube.com Subsequent protonation of this enolate, typically at the α-carbon, yields a substituted cyclohexanone (B45756). wikipedia.orgyoutube.com
A notable example is the rhodium-BINAP catalyzed conjugate addition of p-tolyl boronic acid to this compound, which proceeds with high yield and enantioselectivity to form (S)-5,5-dimethyl-3-(p-tolyl)-cyclohexanone. researchgate.net Gilman reagents are particularly effective for delivering alkyl groups via 1,4-addition, minimizing the competing 1,2-addition. wikipedia.org
| Nucleophile (Michael Donor) | Catalyst/Conditions | Product |
| p-Tolyl boronic acid | Rh(I)-BINAP | (S)-5,5-dimethyl-3-(p-tolyl)-cyclohexanone researchgate.net |
| Lithium dimethylcuprate | Ether/THF | 3,5,5-Trimethylcyclohexanone |
| Diethyl malonate enolate | Base (e.g., NaOEt) | Diethyl 2-(3-oxo-5,5-dimethylcyclohexyl)malonate |
This compound undergoes [2+2] photocycloaddition reactions with various alkenes upon UV irradiation. wikipedia.org This reaction is a powerful method for constructing cyclobutane (B1203170) rings. The mechanism typically involves the photoexcitation of the enone to a triplet excited state via intersystem crossing. nih.govscripps.edu This triplet state then reacts with the ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane product. wikipedia.org
The reaction of this compound with electron-deficient alkenes like acrylonitrile (B1666552) proceeds with moderate regioselectivity, yielding diastereomeric mixtures of endo- and exo-5-oxobicyclo[4.2.0]octane-7-carbonitriles. researchgate.net In contrast, its reaction with electron-rich alkenes such as 2,3-dimethylbut-2-ene also forms cycloadducts efficiently. researchgate.net The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic nature of the alkene and steric interactions in the transition states. wikipedia.org
| Alkene | Product Type | Key Findings |
| Acrylonitrile | Bicyclo[4.2.0]octane-7-carbonitriles | Moderate regioselectivity; formation of endo/exo diastereomers. researchgate.net |
| 2,3-Dimethylbut-2-ene | Substituted Bicyclo[4.2.0]octanones | Efficient formation of cycloadducts. researchgate.net |
**3.3. Condensation and Cyclization Reactions
This compound and its derivatives serve as valuable synthons for the construction of various heterocyclic ring systems. These reactions often involve an initial Michael addition followed by an intramolecular condensation or cyclization. The reaction with bifunctional nucleophiles is a common strategy. For example, condensation reactions with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazoline or tetrahydropyridazine derivatives.
A key precursor derived from the title compound is 3-amino-5,5-dimethylcyclohex-2-enone, which is a versatile building block for synthesizing a wide array of heterocyclic compounds. osi.lv This enaminone can react with various electrophiles and undergo cyclization to form fused heterocyclic systems such as quinolines, pyrimidines, and pyridines. For example, reaction with a 1,3-dielectrophile can lead to the formation of a fused pyridine (B92270) ring. These transformations highlight the utility of this compound as a starting material for creating complex molecular architectures.
Condensation and Cyclization Reactions
Cascade Reaction Mechanisms (e.g., Knoevenagel-Michael)
This compound and its direct precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), are highly effective substrates in cascade reactions, which involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one. wikipedia.org A prominent example is the Knoevenagel condensation followed by a Michael addition, a sequence that efficiently constructs complex molecular architectures from simple precursors.
This domino reaction is frequently initiated by the condensation of an aromatic aldehyde with two equivalents of dimedone. ias.ac.inresearchgate.net The process begins with a Knoevenagel condensation between one molecule of the aldehyde and dimedone to form an arylmethylene intermediate. This is followed by a conjugate Michael addition of a second molecule of dimedone to the intermediate. ias.ac.in This sequence is a powerful tool for synthesizing 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives. researchgate.net Various catalysts, including silica-supported diphenic acid, L-histidine in ionic liquids, and natural phosphate, have been employed to facilitate this one-pot synthesis, often under environmentally friendly conditions such as in water or solvent-free systems. ias.ac.inacs.org
The reaction pathway can be influenced by the choice of catalyst and reaction conditions. For instance, while some catalysts selectively yield the Michael adduct, others can promote a subsequent cyclodehydration to produce 1,8-dioxo-octahydroxanthenes. researchgate.netresearchgate.net
Table 1: Examples of Catalysts in Knoevenagel-Michael Cascade Reactions with Dimedone
| Catalyst | Aldehyde Substrate | Product Type | Reference |
| Silica (B1680970) Supported Diphenic Acid | Various Aromatic Aldehydes | 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | ias.ac.in |
| L-Histidine in Ionic Liquid | Aromatic Aldehydes | 2,2'-arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) | acs.org |
| Natural Phosphate | Aromatic Aldehydes | Tetraketones and Xanthenes | acs.org |
| Perchloric Acid-Silica (HClO4–SiO2) | Various Aldehydes | 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | researchgate.net |
Oxidation and Reduction Pathways
The reactivity of this compound and its derivatives is also characterized by their participation in oxidation and reduction reactions. The photo-oxidation of its precursor, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), can be initiated by singlet oxygen, highlighting the susceptibility of the diketone structure to oxidative processes. rsc.org
In terms of reduction, a key synthetic pathway to this compound itself involves a reductive dehalogenation. The reaction of 3-chloro-5,5-dimethylcyclohex-2-enone with activated zinc dust in methanol (B129727) provides a direct route to the target enone. prepchem.com This process involves the reduction of the carbon-chlorine bond, removing the halogen to yield the final product. prepchem.com
Substitution Reactions, including Nucleophilic Substitutions
The carbon framework of this compound is amenable to substitution reactions, particularly nucleophilic vinylic substitution when an appropriate leaving group is present at the β-position. Kinetic studies have been performed on the reaction of 3-chloro- and 3-bromo-5,5-dimethylcyclohex-2-enone with piperidine (B6355638) in solvents like ethanol (B145695) and dimethylformamide. rsc.org
These reactions proceed as direct substitutions without significant side reactions. rsc.org The rate of substitution for 3-chloro-5,5-dimethylcyclohexenone is slower than that of its non-methylated counterpart (3-chlorocyclohexenone), which is attributed to differences in the coplanarity of the vinyl-carbonyl system. rsc.org Interestingly, the chloro- and bromo-derivatives of 5,5-dimethylcyclohexenone react at comparable rates, indicating that the nature of the halogen leaving group (between Cl and Br) has a minimal effect on the reaction kinetics in this system. rsc.org
Table 2: Nucleophilic Substitution of 3-Halogeno-5,5-dimethylcyclohex-2-enones with Piperidine
| Substrate | Nucleophile | Solvent | Key Finding | Reference |
| 3-Chloro-5,5-dimethylcyclohex-2-enone | Piperidine | Ethanol, Dimethylformamide | Slower rate compared to 3-chlorocyclohexenone. | rsc.org |
| 3-Bromo-5,5-dimethylcyclohex-2-enone | Piperidine | Ethanol, Dimethylformamide | Reacts at a similar rate to the chloro-derivative. | rsc.org |
Homocoupling Reactions and Associated Mechanisms
Derivatives of this compound can undergo homocoupling reactions to form dimeric or tetrameric structures. An unconventional metal-free homocoupling has been reported for 2,2´-(arylmethylene)-bis(3-hydroxy-5,5-dimethylcyclohex-2-enone). researchgate.net In this process, two molecules of this dimeric structure couple to form a tetramer, 2,2',2'',2'''-(1,2-diarylethane-1,1,2,2-tetrayl)tetrakis(3-hydroxy-5,5-dimethyl-cyclohex-2-enone). researchgate.net The reaction is believed to proceed through an oxidation/reduction mechanism involving N-methylhydroxylamine. researchgate.net This type of reaction highlights the potential for C-C bond formation under non-traditional, metal-free conditions.
Reactivity as a β-Enaminone Synthon in Multicomponent Reactions
The transformation of this compound or its diketone precursor into 3-amino-5,5-dimethylcyclohex-2-enone creates a versatile β-enaminone synthon. osi.lv This building block is highly valuable in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic compounds. osi.lvresearchgate.net Enaminones possess multiple reactive sites, enabling them to participate in complex reaction cascades. researchgate.net
For instance, cyclohexane-1,3-dione-derived enaminones are key reactants in three-component cascade reactions with aromatic aldehydes and other nucleophiles like 3-arylisoxazol-5(4H)-ones. researchgate.net These reactions can proceed through a sequence of Knoevenagel condensation, Michael addition, cyclization, and ring-opening to afford complex structures such as functionalized tetrahydroquinoline-diones. researchgate.net The enaminone structure provides both nucleophilic and electrophilic character, making it an ideal component for building molecular complexity in a single pot. researchgate.net
Advanced Spectroscopic and Structural Characterization of 5,5 Dimethylcyclohex 2 Enone and Its Derivatives
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a key method for identifying the functional groups within a molecule through their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy of 5,5-dimethylcyclohex-2-enone and its derivatives reveals distinct absorption bands that are characteristic of its functional groups. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) group of the conjugated enone system, which typically appears in the range of 1650-1690 cm⁻¹. For instance, derivatives of this compound show a strong C=O stretching vibration at approximately 1655 cm⁻¹ and 1670 cm⁻¹. dergipark.org.tracgpubs.org Another significant feature is the C=C stretching vibration of the alkene group within the cyclohexenone ring, which is observed around 1616-1630 cm⁻¹. dergipark.org.tracgpubs.org The presence of the dimethyl groups is confirmed by C-H stretching vibrations typically found around 2880-2955 cm⁻¹. dergipark.org.trd-nb.info
Interactive Table: FTIR Spectral Data for this compound Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1650 - 1690 | dergipark.org.tracgpubs.orgd-nb.info |
| Alkene (C=C) | Stretching | 1616 - 1630 | dergipark.org.tracgpubs.org |
| Alkyl (C-H) | Stretching | 2880 - 2955 | dergipark.org.trd-nb.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule by analyzing the magnetic properties of its atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis
The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons in the molecule. The two methyl groups at the C5 position typically appear as a sharp singlet at approximately δ 1.0-1.1 ppm. dergipark.org.tr The methylene (B1212753) protons at C4 and C6 show distinct signals. The protons at C4, adjacent to the carbonyl group, are expected to resonate as a singlet around δ 2.46 ppm, while the protons at C6, adjacent to the double bond, appear as a singlet around δ 2.27 ppm. dergipark.org.tr The vinylic protons at C2 and C3 exhibit characteristic chemical shifts and coupling. The proton at C2 typically appears as a singlet at around δ 6.08 ppm. dergipark.org.tr In derivatives, the chemical shifts and coupling constants of these protons can vary depending on the nature and position of the substituents. For example, in (E)-3-(4-chlorostyryl)-5,5-dimethylcyclohex-2-enone, the vinylic proton at C2 is observed at δ 6.08 ppm. dergipark.org.tr
Interactive Table: ¹H NMR Spectral Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| 2 x CH₃ (C5) | ~1.11 | s | - | dergipark.org.tr |
| CH₂ (C4) | ~2.46 | s | - | dergipark.org.tr |
| CH₂ (C6) | ~2.27 | s | - | dergipark.org.tr |
| CH (C2) | ~6.08 | s | - | dergipark.org.tr |
| Vinylic H (styryl) | ~6.91 | q | 16.2 | dergipark.org.tr |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
The ¹³C NMR spectrum of this compound and its derivatives provides a detailed map of the carbon framework. The carbonyl carbon (C1) is the most deshielded, with its signal appearing around δ 200 ppm. dergipark.org.tr The carbons of the double bond, C2 and C3, resonate in the region of δ 127-155 ppm. dergipark.org.tr The quaternary carbon at C5, bearing the two methyl groups, typically shows a signal around δ 33 ppm. dergipark.org.tr The methyl carbons themselves are found at approximately δ 28 ppm. dergipark.org.tr The methylene carbons at C4 and C6 appear at around δ 51 ppm and δ 39 ppm, respectively. dergipark.org.tr These chemical shifts are sensitive to substitution on the ring, allowing for detailed structural analysis of various derivatives.
Interactive Table: ¹³C NMR Spectral Data for (E)-3-(4-chlorostyryl)-5,5-dimethylcyclohex-2-enone
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C1 (C=O) | 200.06 | dergipark.org.tr |
| C2 | 127.46 | dergipark.org.tr |
| C3 | 154.22 | dergipark.org.tr |
| C4 | 51.40 | dergipark.org.tr |
| C5 | 33.32 | dergipark.org.tr |
| C6 | 39.02 | dergipark.org.tr |
| 2 x CH₃ | 28.48 | dergipark.org.tr |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound and its derivatives. The molecular ion peak (M⁺) confirms the molecular weight of the compound. For instance, a derivative like (E)-3-(4-chlorostyryl)-5,5-dimethylcyclohex-2-enone shows a molecular ion peak at m/z 260.10. dergipark.org.tr Common fragmentation patterns for cyclohexenone systems involve the loss of small neutral molecules such as CO and C₂H₄. The fragmentation of derivatives can provide valuable structural information based on the masses of the resulting fragments.
Interactive Table: Mass Spectrometry Data for a this compound Derivative
| Compound | Molecular Formula | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Reference |
|---|---|---|---|---|
| (E)-3-(4-chlorostyryl)-5,5-dimethylcyclohex-2-enone | C₁₆H₁₇ClO | 260.10 | [M+1]⁺ 262.06 | dergipark.org.tr |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For α,β-unsaturated ketones like this compound, two characteristic electronic transitions are observed: a π → π* transition and an n → π* transition. gdckulgam.edu.in The π → π* transition is typically of high intensity and occurs at a shorter wavelength, while the n → π* transition is of lower intensity and appears at a longer wavelength. gdckulgam.edu.in In derivatives of this compound, the position and intensity of these absorption bands can be influenced by the presence of additional chromophores and auxochromes, as well as by the solvent polarity. gdckulgam.edu.inresearchgate.net For example, extending the conjugation, as seen in styryl derivatives, leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net A derivative, 2-(allyloxy)-5,5-dimethylcyclohex-2-en-1-one, shows a UV-Vis absorption maximum at λ = 248 nm. acs.org
Interactive Table: UV-Vis Spectral Data for this compound Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε, cm⁻¹ M⁻¹) | Solvent | Transition | Reference |
|---|---|---|---|---|---|
| 2-(Allyloxy)-5,5-dimethylcyclohex-2-en-1-one | 248 | 7196 | CH₂Cl₂ | π → π* | acs.org |
| 2-(Allyloxy)cyclopent-2-en-1-one | 246 | 10132 | CH₂Cl₂ | π → π* | acs.org |
Computational Chemistry and Theoretical Investigations of 5,5 Dimethylcyclohex 2 Enone
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate investigation of molecular properties. icm.edu.pl For the derivatives of 5,5-dimethylcyclohex-2-enone, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are routinely employed to predict their structural, electronic, and spectroscopic characteristics. dergipark.org.tricm.edu.plresearchgate.net
Geometry Optimization and Validation of Structural Parameters
A fundamental step in any computational study is geometry optimization, where the molecule's lowest energy structure is determined. For derivatives of this compound, theoretical calculations are used to determine optimized structural parameters such as bond lengths and bond angles. icm.edu.pl These calculated values are then often compared with experimental data obtained from single-crystal X-ray diffraction to validate the accuracy of the computational method. dergipark.org.tricm.edu.pl
For instance, in a study on (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone, the calculated bond lengths were found to be in good agreement with the crystallographic data. icm.edu.pl This validation provides confidence in the computational model's ability to describe the molecule's geometry accurately. Similar analyses on other derivatives confirm that the this compound core typically adopts a conformation like an envelope. dergipark.org.tr
Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (Egap), is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trnih.gov
Computational studies on derivatives of this compound consistently involve the calculation of HOMO-LUMO energies and the corresponding energy gap. researchgate.netdergipark.org.trresearchgate.net For example, the HOMO-LUMO gap for (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone was calculated to be 3.937 eV. researchgate.netresearchgate.net A smaller energy gap generally suggests that a molecule is more reactive and can be more easily polarized, which is a key factor for properties like non-linear optical activity. researchgate.net
Prediction and Comparison of Spectroscopic Properties (NMR, IR) with Experimental Data
DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Theoretical calculations of Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed on the optimized geometries of this compound derivatives. dergipark.org.trsemanticscholar.org
The calculated spectra are then compared with experimental FT-IR and NMR data. dergipark.org.tr This comparison helps to confirm the molecular structure and the assignment of spectral bands. For a series of arylmethylene bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) derivatives, a good correlation between the calculated and experimental NMR and IR data was reported, demonstrating the utility of DFT in spectroscopic analysis. semanticscholar.orgscielo.br
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP surface illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netiucr.org
For derivatives of this compound, MEP analysis is used to identify these reactive sites. researchgate.netdergipark.org.triucr.org The negative potential is generally localized over electronegative atoms like oxygen, while positive potentials are found around hydrogen atoms. This analysis provides insight into how the molecule will interact with other reagents and is a key predictor of intermolecular interactions. researchgate.netresearchgate.net
Non-Linear Optical (NLO) Properties Calculations
Many computational studies on this compound derivatives are driven by the search for new materials with significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and telecommunications. icm.edu.plgoogle.com DFT calculations are employed to predict the NLO behavior of these molecules.
Dipole Moment, Polarizability, and First-Order Hyperpolarizability
The key parameters that define a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These properties are calculated using DFT methods, often with the same basis sets used for geometry optimization. icm.edu.pl
In studies of conjugated isophorone (B1672270) derivatives, the calculated values of μ, α, and β are used to assess their potential as NLO materials. dergipark.org.trresearchgate.net For example, the dipole moment, polarizability, and first-order hyperpolarizability for (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone have been calculated and reported. icm.edu.plresearchgate.net A large hyperpolarizability value indicates a strong second-order NLO response, which is a desirable characteristic for these materials. google.com
Reactivity Descriptors and Global Chemical Reactivity Indices
To predict the chemical behavior of a molecule, computational chemists employ a set of descriptors derived from density functional theory (DFT). These global chemical reactivity indices, such as chemical hardness (η) and the electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating higher stability and lower reactivity. For this compound, the presence of the conjugated enone system influences these frontier orbitals.
Table 1: Key Global Chemical Reactivity Indices
| Descriptor | Definition | Significance for this compound |
| Chemical Hardness (η) | η = (εLUMO − εHOMO)/2 | Indicates the molecule's stability. The conjugated system affects the HOMO-LUMO gap, and thus its hardness. |
| Electrophilicity Index (ω) | ω = μ²/2η (where μ is electronic chemical potential) | Measures the capacity to accept electrons. The enone moiety makes it a good electrophile. |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Interatomic Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the electron density to define atomic interactions and bond characteristics within a molecule. A QTAIM analysis of this compound would provide a detailed map of its chemical bonds, identifying bond critical points (BCPs) and characterizing the nature of the interatomic interactions.
This analysis would quantify the covalent and electrostatic nature of the bonds, such as the C=C and C=O double bonds in the cyclohexenone ring. The electron density at the BCP of the C=O bond is expected to be high, with a negative Laplacian, characteristic of a shared (covalent) interaction, but with significant charge depletion towards the oxygen, indicating high polarity. Similarly, the C=C bond would show features of a shared interaction. QTAIM can also reveal weaker non-covalent interactions, such as those involving the hydrogen atoms of the methyl groups. In complex derivatives of dimedone, QTAIM has been used to analyze intramolecular hydrogen bonds and other weak interactions that stabilize the crystal packing. ias.ac.iniaea.org For this compound itself, QTAIM would elucidate how the gem-dimethyl group at the C5 position influences the electron distribution and geometry of the six-membered ring.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and electron delocalization within a molecule. It translates the complex, many-electron wavefunction into a simple, intuitive Lewis-like structure of localized bonds and lone pairs.
For this compound, NBO analysis is particularly useful for quantifying the delocalization within the conjugated π-system of the enone. It would reveal the interaction between the π-orbital of the C=C bond and the π-orbital of the C=O group, which is fundamental to the molecule's reactivity. The analysis calculates the stabilization energy (E(2)) associated with these donor-acceptor interactions. A significant stabilization energy for the interaction between the C=C π orbital (donor) and the C=O π* antibonding orbital (acceptor) would confirm the strong conjugation.
Conformational Analysis and Energy Minima Studies
The six-membered ring of this compound is not planar and can adopt several conformations. Conformational analysis aims to identify the stable three-dimensional structures (conformers) and determine their relative energies and the energy barriers for their interconversion.
Due to the sp² hybridization of the C2 and C3 carbons, the ring is constrained, leading to conformations like the "half-chair" or "envelope". dergipark.org.triucr.org In many cyclohexenone derivatives, the ring adopts an envelope conformation where the C5 atom, bearing the gem-dimethyl groups, is the "flap" atom, puckered out of the plane formed by the other atoms. iucr.org This arrangement helps to alleviate steric strain.
Computational studies, often using methods like DFT, can calculate the potential energy surface of the molecule to identify the energy minima corresponding to the most stable conformers. For this compound, the half-chair conformation is generally expected to be the most stable. The presence of the bulky gem-dimethyl group at the C5 position plays a crucial role in dictating the ring's preferred geometry and influencing the energy barriers between different conformations.
Table 2: Representative Conformational Data for Cyclohexenone Ring Systems
| Conformation | Relative Energy (kcal/mol) (Typical Values) | Key Structural Feature |
| Half-Chair | 0 (Global Minimum) | Four atoms are coplanar, two are displaced on opposite sides. |
| Envelope | Variable, higher than half-chair | Five atoms are coplanar, one is puckered out of the plane. dergipark.org.triucr.org |
| Boat/Twist-Boat | Significantly higher | Higher energy due to torsional and steric strain. |
Note: Specific energy values for this compound require dedicated computational studies, but these represent typical findings for the cyclohexenone scaffold.
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery and molecular biology. While no specific molecular docking studies featuring this compound as the primary ligand are prominently available, the methodology can be described in its context. Derivatives of this core structure have been investigated for their biological activity. lupinepublishers.comnanobioletters.comnih.gov
If this compound were to be docked into the active site of a target protein, the simulation would explore various possible binding poses. The software would calculate a "docking score" for each pose, which is an estimation of the binding affinity. This score is based on a force field that approximates the intermolecular forces between the ligand and the protein.
For example, in studies of more complex molecules containing the dimedone moiety, docking has been used to predict binding to enzymes like tyrosinase or aldo-keto reductases. semanticscholar.orgnih.gov The results from such studies provide a binding energy value (e.g., in kcal/mol), with more negative values indicating a stronger predicted interaction.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. lupinepublishers.comd-nb.info For this compound, key interactions would likely involve:
Hydrogen Bonding: The carbonyl oxygen is a potential hydrogen bond acceptor, capable of interacting with donor residues (like serine, threonine, or lysine) in a protein's active site.
Hydrophobic Interactions: The nonpolar parts of the molecule, particularly the gem-dimethyl group and the aliphatic carbons of the ring, can form favorable hydrophobic interactions with nonpolar amino acid residues (like valine, leucine, or isoleucine).
Analysis of the docked pose reveals the precise distances and geometries of these interactions, helping to explain the ligand's specificity and affinity for the target. Although direct docking data for this compound is lacking, the principles of the method and the molecule's structural features allow for a clear prediction of how it might interact with a biological target.
Biological and Pharmacological Activities of 5,5 Dimethylcyclohex 2 Enone Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of 5,5-dimethylcyclohex-2-enone derivatives has been explored against a variety of pathogenic bacteria and fungi. These studies reveal that structural modifications to the core ring can lead to significant antimicrobial efficacy.
Antibacterial Efficacy against Pathogenic Strains
Derivatives of 5,5-dimethylcyclohexane-1,3-dione (B117516) have shown notable antibacterial properties. One such derivative, 2-(2,2-diethoxyethyl)-5,5-dimethylcyclohexane-1,3-dione, was tested against a panel of seven pathogenic bacteria. The study demonstrated that this compound was highly effective against all tested strains, with a more pronounced effect on Gram-negative bacteria compared to Gram-positive bacteria. nih.gov The minimum inhibitory concentration (MIC) for Escherichia coli and Pseudomonas aeruginosa was found to be 62.5 μg/mL, while for the Gram-positive Bacillus subtilis, the MIC was 125 μg/mL. nih.gov
Another derivative, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD), has been identified as a potent agent against Mycobacterium tuberculosis H37Rv. nih.gov This compound exhibited both tuberculostatic and tuberculocidal activity, with MIC and minimum bactericidal concentration (MBC) values comparable to standard antituberculosis drugs. nih.gov The antituberculosis activity of PAMCHD was found to be both time- and concentration-dependent. nih.gov
| Derivative | Bacterial Strain | Activity (MIC/MBC in μg/mL) | Reference |
|---|---|---|---|
| 2-(2,2-diethoxyethyl)-5,5-dimethylcyclohexane-1,3-dione | Escherichia coli | MIC: 62.5 | nih.gov |
| Pseudomonas aeruginosa | MIC: 62.5 | nih.gov | |
| Bacillus subtilis | MIC: 125 | nih.gov | |
| 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) | Mycobacterium tuberculosis H37Rv | Tuberculostatic | nih.gov |
| Tuberculocidal | nih.gov |
Antifungal Efficacy
While extensive research on the antifungal properties of direct this compound derivatives is limited, studies on related structures provide insights into their potential. For instance, various chalcone (B49325) derivatives have been synthesized and evaluated for their antifungal activity against species like Microsporum gypseum. nih.gov Some of these chalcones showed antifungal activity superior to the standard drug ketoconazole. nih.gov Similarly, other heterocyclic compounds containing α,β-unsaturated ketone moieties, a key feature of cyclohexenones, have demonstrated potent antifungal effects against a range of pathogenic fungi. researchgate.netnih.gov These findings suggest that the enone functionality within the this compound scaffold is a promising feature for the development of novel antifungal agents. However, further research is needed to specifically evaluate derivatives of this core structure.
Anticancer Potential Investigations
The anticancer properties of this compound derivatives and related compounds have been a significant area of investigation, with studies demonstrating their ability to inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer.
Inhibition of Cancer Cell Proliferation in various Cell Lines (e.g., Glioblastoma, Breast Cancer)
Derivatives containing the cyclohexane (B81311) ring have shown promise in inhibiting the proliferation of glioblastoma and breast cancer cells. A study on a bisamino derivative of β-Elemene, which contains a substituted cyclohexane ring, demonstrated a significant anti-glioblastoma effect at low concentrations in C6 and U87 cell lines. researchgate.net Tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives have also been shown to selectively inhibit the growth of U-87MG glioblastoma cells in a dose- and time-dependent manner. waocp.org
In the context of breast cancer, dihydrofuro[3,2-b]furan-2(5H)-ones, synthesized from 5,5-dimethyl-substituted 4-yne-1,3-diols, have exhibited significant inhibitory effects on the viability of MCF-7, MDA-MB-231, and MDA-MB-468 breast cancer cell lines. researchgate.net One particular derivative, 5,5-dimethyl-6a-phenyl-3-(trimethylsilyl)-6,6a-dihydrofuro[3,2-b]furan-2(5H)-one, was notably effective against these tumor cells with little to no effect on normal breast epithelial cells (MCF-10A). researchgate.net
| Derivative | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Bisamino derivative of β-Elemene | Glioblastoma (C6, U87) | Inhibited proliferation | researchgate.net |
| Tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative | Glioblastoma (U-87MG) | IC50 of 11.91 µM after 24h | waocp.org |
| 5,5-dimethyl-6a-phenyl-3-(trimethylsilyl)-6,6a-dihydrofuro[3,2-b]furan-2(5H)-one | Breast Cancer (MCF-7) | Inhibited cell vitality | researchgate.net |
| Breast Cancer (MDA-MB-231) | Inhibited cell vitality | researchgate.net | |
| Breast Cancer (MDA-MB-468) | Inhibited cell vitality | researchgate.net |
Apoptosis Induction Mechanisms
Several derivatives of cyclohexane and related structures induce cancer cell death through apoptosis. For instance, certain 5-ene-2-arylaminothiazol-4(5H)-ones have been shown to induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways. mdpi.com This was evidenced by a reduction in the mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com
A study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives found that one of the most potent compounds triggered apoptosis in HCT116 colon cancer cells via the activation of the caspase cascade. researchgate.net This included the cleavage of caspase-3, -7, and Poly(ADP-ribose) polymerase (PARP). researchgate.net Furthermore, the 5,5-dimethyl-substituted dihydrofurofuranone derivative that was effective against breast cancer cells also induced apoptosis, as indicated by an increase in cytosolic cytochrome c levels. researchgate.net The Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, are often modulated by these compounds, leading to a shift in the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2. researchgate.netnih.govnih.gov
Targeted Signaling Pathway Modulation
The anticancer effects of this compound derivatives are often linked to their ability to modulate specific intracellular signaling pathways that are crucial for cancer cell survival and proliferation. The bisamino derivative of β-Elemene was found to exert its anti-glioblastoma effects by downregulating the Yes-associated protein (YAP) signaling pathway. researchgate.net
Other related compounds have been shown to interfere with pathways such as the PI3K/Akt/mTOR and MAPK pathways. researchgate.netnih.govnih.gov The PI3K/Akt pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key strategy in cancer therapy. nih.gov Similarly, the MAPK pathway is involved in multiple cellular processes including growth and invasion. researchgate.net For example, 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione was found to inhibit the proliferation and induce apoptosis of 4T1 breast cancer cells by regulating the expression of genes and proteins within the MAPK pathway. researchgate.net The nuclear factor-kappa B (NF-κB) signaling pathway, which plays a significant role in inflammation and carcinogenesis, is another potential target for such derivatives. nih.govnih.gov
Antioxidant Properties and Mechanisms
Derivatives of this compound have demonstrated notable antioxidant capabilities, which are primarily attributed to their ability to neutralize free radicals and mitigate oxidative stress. These properties are crucial in combating the cellular damage implicated in a variety of pathological conditions.
The capacity of a compound to act as a free radical scavenger is a key indicator of its antioxidant potential. This activity is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The DPPH method relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Studies on tetraketones derived from 5,5-dimethylcyclohexane-1,3-dione have quantified this scavenging ability. Three specific derivatives demonstrated varying degrees of potency in scavenging DPPH radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined for each. Among the tested compounds, 4-methoxyphenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) showed the highest activity with an IC50 of 66.9 μM. researchgate.net In comparison, 2-chlorophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) and 4-N,N-dimethylaminophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) were less potent, with IC50 values of 114.3 μM and 248.0 μM, respectively. researchgate.net These values were benchmarked against butylated hydroxyanisole (BHA), a standard antioxidant, which had an IC50 of 44.2 μM under the same conditions. researchgate.net
DPPH Radical Scavenging Activity of 5,5-Dimethylcyclohexane-1,3-dione Derivatives
| Compound | IC50 (μM) |
| 4-methoxyphenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) | 66.9 |
| 2-chlorophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) | 114.3 |
| 4-N,N-dimethylaminophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) | 248.0 |
| Butylated Hydroxyanisole (BHA) - Standard | 44.2 |
Data sourced from scientific research on tetraketones derived from 5,5-dimethylcyclohexane-1,3-dione. researchgate.net
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. Antioxidant compounds can help alleviate oxidative stress by reducing these species. The reductive capability of 5,5-dimethylcyclohexane-1,3-dione derivatives has been assessed through assays that measure their ability to reduce oxidized substances, such as the ferric ion (Fe³⁺).
The same three tetraketone derivatives evaluated for DPPH scavenging were also tested for their reductive ability relative to the standard antioxidant BHA. The 4-methoxyphenyl (B3050149) derivative once again proved to be the most effective, showing 66% of the reducing ability of BHA at a concentration of 100 µg/mL. researchgate.net The 2-chlorophenyl and 4-N,N-dimethylaminophenyl derivatives displayed reducing abilities of 55% and 42%, respectively, compared to BHA under the same experimental conditions. researchgate.net This demonstrates a direct capacity to reduce oxidizing agents, a key mechanism in counteracting oxidative stress.
Reductive Capability of 5,5-Dimethylcyclohexane-1,3-dione Derivatives
| Compound | Reductive Ability (% of BHA) |
| 4-methoxyphenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) | 66% |
| 2-chlorophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) | 55% |
| 4-N,N-dimethylaminophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione) | 42% |
| Butylated Hydroxyanisole (BHA) - Standard | 100% |
Data reflects the percentage of reductive ability compared to the standard BHA at a concentration of 100 µg/mL. researchgate.net
Enzyme Inhibition Studies
The biological activity of this compound derivatives extends to the modulation of specific enzyme functions. These inhibitory effects are significant in various therapeutic areas, from dermatology to the management of metabolic and inflammatory diseases.
Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and is also responsible for enzymatic browning in fruits and vegetables. nih.gov Consequently, its inhibitors are of great interest for applications in cosmetics as skin-whitening agents and in the food industry as anti-browning compounds. nih.gov While extensive research has been conducted on various classes of tyrosinase inhibitors, including flavonoids, stilbenes, and kojic acid derivatives, literature also indicates that derivatives of tetraketones, which can be synthesized from 5,5-dimethylcyclohexane-1,3-dione, possess significant inhibitory effects on tyrosinase activity. researchgate.netmdpi.com This suggests that the this compound scaffold is a promising structural base for the development of novel tyrosinase inhibitors.
Derivatives of the cyclohexenone scaffold have been identified as potent inhibitors of key enzymes involved in inflammatory and metabolic pathways, particularly cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are central to the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are lipid mediators that play a crucial role in inflammation.
Research into diarylidenecyclohexanone (DAC) derivatives has shown significant inhibitory activity against these enzymes. For instance, one DAC derivative containing a heterocyclic thienyl ring (Compound IIc) was found to inhibit both 5-LOX and COX-2/mPGES-1 with IC50 values of 1.8 ± 0.12 µM and 7.5 ± 0.4 µM, respectively. Other derivatives showed high specificity; Compound Ie was a potent 5-LOX inhibitor with an IC50 of 1.4 ± 0.1 µM, while Compound Ic was a notable inhibitor of PGE2 production (a downstream product of COX-2) with an IC50 of 6.7 ± 0.19 µM.
Inhibition of Inflammatory Pathway Enzymes by Cyclohexanone (B45756) Derivatives
| Compound ID | Target Enzyme(s) | IC50 (μM) |
| Ic | PGE2 Production | 6.7 ± 0.19 |
| Ie | 5-LOX | 1.4 ± 0.1 |
| IIc | 5-LOX | 1.8 ± 0.12 |
| IIc | COX-2/mPGES-1 | 7.5 ± 0.4 |
| Zileuton | 5-LOX (Standard) | 1.2 ± 0.11 |
| Licofelone | PGE2 Production (Standard) | 5.4 ± 0.02 |
Data sourced from in vitro studies on diarylidenecyclohexanone derivatives.
Anti-inflammatory Effects
The enzyme-inhibiting properties of this compound derivatives, particularly their action on COX-2 and 5-LOX, are directly linked to their significant anti-inflammatory effects. By blocking these key enzymes, these compounds can effectively reduce the production of pro-inflammatory mediators, thereby attenuating the inflammatory response. Chronic inflammation can also lead to the production of free radicals, creating a cycle that further aggravates the inflammatory state. nih.gov
Studies have demonstrated that novel cyclohexanone derivatives not only inhibit COX-2 and 5-LOX but also reduce the mRNA expression of COX-2 and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The anti-inflammatory activity of these compounds is often associated with their ability to activate the NRF2 pathway, which is involved in modulating inflammation. This dual action—inhibiting pro-inflammatory enzymes and modulating gene expression—positions these derivatives as promising candidates for the development of new anti-inflammatory agents.
Antiviral Activity Research
Derivatives of the cyclohexene (B86901) ring system, a core component of this compound, have been investigated for their potential as antiviral agents. Research has demonstrated that these compounds can exhibit potent and selective activity against a range of viruses.
Notably, cyclohexenyl nucleoside analogues have shown significant efficacy against several herpesviruses. A key study synthesized both enantiomers of cyclohexenylguanine and found that both compounds displayed powerful and selective anti-herpesvirus activity, effective against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV) nih.gov. The flexibility of the cyclohexenyl system is considered an important conformational feature contributing to this potent antiviral activity nih.gov.
Furthermore, research into other related enaminone structures, specifically β-enaminoester derivatives, has revealed promising antiviral potential against arboviruses like the Mayaro virus (MAYV) researchgate.net. In vitro studies showed that these compounds could inhibit viral replication when introduced at various stages of the viral cycle, including before, during, and after the adsorption of the virus to the host cells researchgate.net. One specific derivative, a xanthenodione, was found to inhibit viral activity by up to 71% in MAYV-infected cells, suggesting it interferes with intracellular stages of the viral life cycle mdpi.com.
Other Reported Bioactivities of Enaminones (e.g., Anticonvulsant, Antimalarial, Cardiovascular Effects)
Enaminones derived from cyclohexenone scaffolds are a versatile class of compounds known to possess a wide array of therapeutic properties beyond antiviral effects plos.org.
Anticonvulsant Activity: A significant body of research has established the potent anticonvulsant properties of these enaminones plos.orgresearchgate.net. Numerous derivatives have been synthesized and evaluated in animal models, demonstrating efficacy against maximal electroshock seizures (MES) nih.govnih.gov. Their mechanism is believed to involve the modulation of neurotransmitter levels and ion channel function plos.org.
Antimalarial Activity: Certain natural alkyl cyclohexenone derivatives, namely Poupartone A, B, and C, have demonstrated significant antimalarial properties. These compounds, isolated from the plant Poupartia borbonica, were active against both chloroquine-sensitive (W2) and chloroquine-resistant (3D7) strains of Plasmodium falciparum, the parasite responsible for malaria nih.govuliege.beacs.org. In vivo studies further confirmed this activity, with a major cyclohexenone derivative showing significant inhibition of parasite growth in P. berghei-infected mice nih.govresearchgate.net.
Table 1: In Vitro Antimalarial Activity of Poupartone Derivatives
| Compound | P. falciparum Strain W2 (IC₅₀ µM) | P. falciparum Strain 3D7 (IC₅₀ µM) |
|---|---|---|
| Poupartone A | 0.55 | 0.81 |
| Poupartone B | 1.81 | 1.10 |
Data sourced from studies on alkyl cyclohexenone derivatives isolated from Poupartia borbonica. nih.govacs.org
Cardiovascular Effects: The enaminone class of compounds has been associated with various cardiovascular benefits plos.orgnih.govthescipub.com. However, research has also indicated potential for cardiotoxicity. For instance, in vivo toxicity studies of the antimalarial alkyl cyclohexenone derivatives using a zebrafish larvae model revealed evidence of cardiac toxicity, highlighting the need for careful structural modification to balance therapeutic effects and potential adverse cardiovascular impacts nih.govuliege.beresearchgate.net.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies reveal how specific chemical modifications to the molecular scaffold influence biological activity.
For anticonvulsant enaminones, SAR studies have shown that the nature and position of substituents on the aryl (phenylamino) ring are critical determinants of potency and safety.
A para-chloro substituent on the phenylamino (B1219803) ring yielded a highly potent anticonvulsant, identified as ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e), which demonstrated a protective index (PI) of 6.6 in mice and over 83.3 in rats in the MES test nih.gov.
Replacing the chloro group with a para-bromo substituent led to the development of methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (13), a compound with a superior safety profile. It exhibited an ED₅₀ of 4 mg/kg and a TD₅₀ of 269 mg/kg in rats, resulting in an excellent protective index of over 67 nih.gov.
These findings underscore that small halogen modifications on the phenyl ring can dramatically alter the efficacy and therapeutic window of these anticonvulsant agents nih.govnih.gov. Quantitative Structure-Activity Relationship (QSAR) models have also been developed to mathematically link the molecular structure of ringed enaminones with their observed antiepileptic activity, aiding in the design of novel derivatives with potentially improved potency conicet.gov.arresearchgate.net.
In the context of antiviral activity, the conformational flexibility of the cyclohexenyl ring itself has been identified as a key characteristic that contributes to the potent activity of nucleoside analogues against herpesviruses nih.gov.
Elucidation of Molecular Mechanisms of Action
Understanding the molecular interactions of these derivatives is key to explaining their pharmacological effects. Research has focused on how these compounds interact with proteins and receptors, and how they are processed within biological systems.
The biological activity of this compound derivatives often stems from their ability to bind to specific protein targets. In silico docking studies have been instrumental in visualizing these interactions.
For example, 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone derivatives have been shown to interact with bacterial proteins essential for cell wall synthesis. Docking simulations revealed that these compounds form multiple hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of proteins like 1UAG, suggesting that their antibacterial action may arise from the inhibition of this pathway.
In the antiviral domain, cyclohexenylguanine derivatives are proposed to exert their anti-herpes effect by binding to the active site of the viral enzyme HSV-1 thymidine (B127349) kinase nih.gov. Modeling studies suggest that while both enantiomers bind to the same amino acids, slight differences in interaction energy, potentially due to interactions with the amino acid residue Glu-225, may account for variations in their activity nih.gov.
Table 2: In Silico Protein Binding Interactions of a DMPC Derivative
| Protein Target | Interacting Residues | Interaction Type | Binding Score (kJ/mol) |
|---|---|---|---|
| 1JIJ | TYR A:180, TYR A:36, LYS A:84, ASP A:40 | Hydrogen Bond | -8.4 |
Data from in-silico docking studies of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone (DMPC) derivatives.
The mechanism of action for some derivatives involves interaction with cellular receptors, often indirectly. The anticonvulsant properties of certain enaminones are not attributed to direct receptor binding but rather to the modulation of neurotransmitter systems.
Studies have shown that anticonvulsant enaminones depress excitatory synaptic transmission by enhancing the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the extracellular space plos.org. This effect is likely achieved by inhibiting the GABA-transaminase (GABA-T) enzyme or by blocking GABA reuptake. The depression of excitatory postsynaptic currents caused by these enaminones was effectively blocked by a potent GABA-B receptor antagonist, indicating that their anticonvulsant action is mediated through the GABAergic system.
Biotransformation is a critical aspect of pharmacology, where the body metabolizes a compound, potentially converting it into a more active or less active form. Pharmacokinetic studies have revealed that some enaminone derivatives function as prodrugs.
For instance, the highly potent anticonvulsant ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate, an ester, is metabolized in the body into its corresponding decarboxylated analogue, 3-[N-(4-chlorophenyl)amino]-5-methyl-2-cyclohexenone nih.gov. LC/MS analysis has provided clear evidence of this conversion occurring in the brain and urine of rats, suggesting that the decarboxylated metabolite is likely the active entity responsible for the observed anticonvulsant effects nih.gov. This biotransformation is a key step in the compound's mechanism of action.
Applications of 5,5 Dimethylcyclohex 2 Enone in Advanced Chemical Synthesis
Utilization as a Key Intermediate in Multi-Step Organic Synthesis
5,5-Dimethylcyclohex-2-enone and its close precursor, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), are pivotal starting materials in the synthesis of a wide array of organic compounds. ontosight.airesearchgate.net The reactivity of the enone system, with its electrophilic and nucleophilic sites, allows for a variety of chemical transformations. researchgate.net These compounds are frequently employed in multi-component reactions (MCRs), which are efficient processes that allow for the construction of complex molecules in a single step. researchgate.net
A common application involves the Knoevenagel condensation followed by a Michael addition. For instance, the reaction of an aromatic aldehyde with two equivalents of 5,5-dimethylcyclohexane-1,3-dione (dimedone) initially forms a 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) intermediate. researchgate.netresearchgate.netscielo.br This intermediate is a key precursor for various heterocyclic compounds. scielo.br Depending on the reaction conditions and catalysts, this intermediate can be isolated or can cyclize in situ to form more complex structures like xanthenediones. researchgate.netnih.gov For example, using SmCl₃ as a catalyst at high temperatures promotes cyclization to form 1,8-dioxo-octahydroxanthenes, while the reaction in water at room temperature yields the open-chain bis(enol) intermediate. nih.gov This versatility highlights the compound's role as a crucial intermediate in synthetic organic chemistry.
Precursor for Diverse Heterocyclic Compounds
The scaffold of this compound, primarily through its precursor dimedone, is instrumental in constructing a multitude of heterocyclic systems. These heterocycles are of significant interest due to their presence in biologically active molecules and pharmaceuticals. researchgate.netrajpub.com
Quinazoline (B50416) derivatives are an important class of heterocyclic compounds often found in potent anti-inflammatory natural alkaloids. rajpub.com The synthesis of these derivatives can be initiated from 5,5-dimethylcyclohexane-1,3-dione (dimedone). A key step involves the reaction of dimedone with an amine, such as p-aminoacetophenone, to form an enaminone intermediate, specifically 3-(4-acetyl-phenylamino)-5,5-dimethyl-cyclohex-2-enone. rajpub.com This enaminone serves as a crucial precursor for building the quinazoline core. rajpub.comsmolecule.com
Further reaction of this enaminone intermediate with an aromatic amine and formaldehyde (B43269) through a Mannich reaction leads to the formation of novel octahydro-5-oxoquinazoline derivatives. rajpub.com This reaction proceeds via nucleophilic addition to the enaminone system followed by ring formation. rajpub.com
Table 1: Synthesis of Quinazoline Derivatives
| Starting Material | Intermediate | Final Product Class |
|---|
Xanthenediones and acridinediones are two classes of heterocyclic compounds readily synthesized using dimedone as a primary building block.
Xanthenediones: The synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives is commonly achieved through a one-pot condensation of dimedone (two equivalents) with various aromatic aldehydes. researchgate.netnih.gov This reaction often proceeds through the formation of a 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) intermediate. researchgate.netresearchgate.net The subsequent cyclodehydration of this intermediate yields the final xanthenedione product. researchgate.net Various catalysts, including alumina-sulfuric acid, SmCl₃, and ZnO, have been employed to facilitate this transformation, often under solvent-free or refluxing ethanol (B145695) conditions. researchgate.netnih.govrsc.org
Acridinediones: Acridine-1,8-diones are polyfunctionalized 1,4-dihydropyridines with a wide range of biological properties. nih.gov Their synthesis typically involves a three-component cyclocondensation reaction of an aromatic aldehyde, dimedone, and an aniline (B41778) or ammonium (B1175870) acetate. nih.govresearchgate.net Numerous catalysts have been developed to promote this reaction, including cobalt-alanine complexes, cerium(III) chloride, and various supported acids. nih.gov The reaction leads to the formation of 9,10-disubstituted-3,3,6,6-tetramethyl-decahydroacridine-1,8-diones. researchgate.net
Table 2: Catalysts and Conditions for Xanthenedione and Acridinedione Synthesis
| Heterocycle | Starting Materials | Catalyst Example | Key Features |
|---|---|---|---|
| Xanthenediones | Dimedone, Aromatic Aldehydes | Alumina-sulfuric acid researchgate.net | Cost-effective, recyclable, heterogeneous catalyst. |
| SmCl₃ nih.gov | High yield at elevated temperatures (120°C). | ||
| ZnO rsc.org | Selective synthesis of xanthenedione or the tetraketone intermediate. | ||
| Acridinediones | Dimedone, Aromatic Aldehydes, Amines | Cobalt-alanine complex nih.gov | Mild conditions, excellent yields, easy workup. |
| [bmim]Br (Ionic Liquid) researchgate.net | Good yields, environmentally friendly. |
The dimedone framework is also utilized in the synthesis of benzopyran derivatives. Specifically, highly functionalized 2-amino-4H-chromenes (a class of benzopyrans) can be prepared. A metal-free, energy-efficient mechanochemical approach has been demonstrated for the synthesis of a diverse set of 2-amino-3-cyano-aryl/heteroaryl-4H-chromenes. nih.gov This method involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with aromatic aldehydes and malononitrile (B47326) using a Brønsted acid catalyst under water-assisted grinding conditions. nih.gov This domino multicomponent strategy allows for the formation of multiple C-C, C=C, C-O, and C-N bonds in a single, environmentally friendly process. nih.gov
Tetrahydro-1H-xanthen-1-ones: These compounds can be synthesized from the reaction of 5,5-dimethylcyclohexane-1,3-dione with salicylaldehydes. nih.gov A mechanochemical method using a Brønsted acid catalyst under liquid-assisted grinding conditions has been shown to be highly efficient, affording the desired tetrahydro-1H-xanthen-1-one products in excellent yields (e.g., 96%) and short reaction times. nih.gov Another approach involves the reaction between salicylaldehyde (B1680747) and a cycloenone, catalyzed by a bifunctional, bicyclic imidazolyl alcohol (BIA) in water, proceeding through a Morita-Baylis-Hillman/oxa-Michael/elimination cascade. ub.edu Additionally, o-quinone methides can be trapped by enaminones such as 3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one to produce tetrahydro-1H-xanthen-1-ones. beilstein-journals.org
Pyridazine (B1198779) Derivatives: Pyridazines and their fused derivatives exhibit a wide spectrum of biological activities. uminho.pt The enaminone derived from dimedone, 3-amino-5,5-dimethylcyclohex-2-enone, is a key building block for nitrogen-containing heterocycles like pyridazines. researchgate.net For example, reaction of this enaminone with hydrazine (B178648) hydrate (B1144303) can yield pyridazine derivatives. researchgate.net More complex strategies involve the synthesis of α-diazo-1,3-diketone derivatives which, after further reactions, can be used to form the pyridazine ring. kuleuven.be
Pyridine (B92270) Derivatives: The versatility of the dimedone scaffold extends to the synthesis of various pyridine derivatives. Three-component reactions involving arylglyoxals, cyclic 1,3-dicarbonyls like dimedone, and 2-aminopyridines can produce 2,3-disubstituted imidazo[1,2-a]pyridines under microwave irradiation. rsc.org Another method involves a one-pot, three-component condensation of an aromatic aldehyde, an aniline, and a β-ketoester (like derivatives of dimedone) to yield tetrahydropyridine (B1245486) derivatives. researchgate.net Molecular iodine has also been used as a catalyst for the sonochemical synthesis of 3-hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-enone from 2-aminopyridine, acetophenone, and dimedone. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5,5-dimethylcyclohexane-1,3-dione (dimedone) |
| 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
| Quinazoline |
| p-aminoacetophenone |
| 3-(4-acetyl-phenylamino)-5,5-dimethyl-cyclohex-2-enone |
| Formaldehyde |
| Octahydro-5-oxoquinazoline |
| Xanthenedione |
| Acridinedione |
| 9-aryl-1,8-dioxo-octahydroxanthene |
| 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) |
| Alumina-sulfuric acid |
| Samarium(III) chloride (SmCl₃) |
| Zinc oxide (ZnO) |
| 1,4-dihydropyridine |
| Aniline |
| Ammonium acetate |
| Cobalt-alanine complex |
| Cerium(III) chloride (CeCl₃) |
| 9,10-disubstituted-3,3,6,6-tetramethyl-decahydroacridine-1,8-dione |
| Benzopyran |
| 2-amino-4H-chromene |
| Malononitrile |
| Tetrahydro-1H-xanthen-1-one |
| Salicylaldehyde |
| 3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one |
| Pyridazine |
| 3-amino-5,5-dimethylcyclohex-2-enone |
| Hydrazine hydrate |
| Pyridine |
| 2,3-disubstituted imidazo[1,2-a]pyridine |
| Arylglyoxal |
| 2-aminopyridine |
| Tetrahydropyridine |
| 3-hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-enone |
| Acetophenone |
Formation of Spirodihydrotriazine and Tetrahydroindole-4-ones
Derivatives of this compound are instrumental in synthesizing complex heterocyclic structures such as spirodihydrotriazines and tetrahydroindole-4-ones.
The reaction of 3-aminocyclohex-2-enone derivatives with isothiocyanates provides a pathway to spirodihydrotriazines. For instance, the reaction between 3-amino-5,5-dimethylcyclohex-2-enone and methyl isothiocyanate in the presence of sodium hydride leads to the formation of a novel spirodihydrotriazine. researchgate.netresearchgate.net Similarly, reacting 5,5-dimethyl-3-methylaminocyclohex-2-enone with phenyl isothiocyanate under the same conditions yields a mixture of products that includes these spirocyclic compounds. researchgate.netresearchgate.net
Furthermore, enamines derived from cyclic β-dicarbonyl compounds, such as dimedone (a precursor to this compound derivatives), are key starting materials for synthesizing 4,5,6,7-tetrahydroindole-4-ones. researchgate.net The classical Nenitzescu indole (B1671886) synthesis, which involves the condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds, is a primary method for creating the tetrahydroindol-4-one scaffold. nih.gov An efficient, environmentally friendly, three-component reaction of phenacyl bromide, dimedone, and aniline derivatives in a water-ethanol mixture has been developed to produce various 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones. researchgate.net
Table 1: Synthesis of Tetrahydroindole-4-one Derivatives
| Reactants | Product | Key Features of Synthesis |
|---|---|---|
| Dimedone, Phenacyl bromide, Aniline derivatives | 1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones | Three-component reaction in water-ethanol; environmentally benign. researchgate.net |
Access to 1-Azaazulene Derivatives
The enamine derivatives of this compound also serve as precursors for the synthesis of 1-azaazulene derivatives. This synthesis is achieved through the reaction of β-amino enones with activated tropones, such as 2-chloro- or 2-bromotropone. researchgate.net The reaction proceeds via an initial enamine alkylation, which is followed by a dehydrating condensation to yield the 1-azaazulene core structure in modest yields. researchgate.net This method provides a valuable route to a class of non-benzenoid aromatic heterocycles that are of interest in medicinal chemistry and materials science.
Role in Drug Discovery and Lead Compound Development
The scaffold of this compound is a recurring motif in molecules investigated for drug discovery and lead compound development. smolecule.com Its derivatives have shown a range of biological activities, making them attractive starting points for creating new therapeutic agents. ontosight.aismolecule.com
Research has demonstrated that compounds incorporating the this compound framework exhibit antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties. ontosight.ai For example, pyrazole-dimedone hybrid molecules, synthesized from dimedone, have demonstrated notable antibacterial activity against various strains, including E. faecalis and S. aureus. nih.gov Similarly, 2,2′-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) derivatives have shown significant antioxidant potential. researchgate.net The structural rigidity and specific functional group arrangement of these compounds make them suitable candidates for development as lead compounds in pharmaceutical research.
Table 2: Reported Biological Activities of this compound Derivatives
| Derivative Type | Biological Activity | Research Finding |
|---|---|---|
| Pyrazole-dimedone hybrids | Antibacterial | Active against Gram-positive bacteria like S. aureus and E. faecalis. nih.gov |
| 2-Iodo-4,4-dimethylcyclohex-2-enone | Antimicrobial, Anticancer | Preliminary studies suggest potential activity against various pathogens and cancer cells, making it a candidate for lead compound development. |
| 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) | Antioxidant | Compounds show significant antioxidant activity in various assays. researchgate.net |
Potential in Materials Science and New Materials Development
Beyond its applications in synthesis and medicine, this compound and its derivatives are gaining attention in the field of materials science. ontosight.aismolecule.com The compound is listed as a building block for materials and polymer science. fluorochem.co.uk Its robust cyclic structure can be incorporated into larger polymeric or macromolecular systems to develop new materials with specific functional characteristics. smolecule.com
Applications in Optoelectronics (e.g., Non-Linear Optical Materials)
A particularly promising area for this compound derivatives is in the development of non-linear optical (NLO) materials for optoelectronic applications. icm.edu.pl Organic NLO materials are crucial for technologies like optical switching, data storage, and telecommunications. icm.edu.plresearchgate.net
The efficacy of an NLO material is related to its molecular hyperpolarizability (β). Derivatives of this compound, when functionalized with electron donor and acceptor groups, can exhibit significant NLO properties. For example, the synthesis of (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone, an isophorone (B1672270) derivative, was undertaken to study its delocalization and optical properties. icm.edu.pl Computational studies on this molecule confirmed its potential for NLO applications. icm.edu.plresearchgate.net
Furthermore, the this compound moiety serves as a key component in the design of advanced NLO chromophores. It has been incorporated as a versatile bridge in donor-bridge-acceptor chromophores. google.com For instance, it is used in the synthesis of (E)-3-(4-((2-((tert-butyldimethylsilyl)oxy)ethyl)(ethyl)amino)styryl)-5,5-dimethylcyclohex-2-en-1-one, a chromophore designed for high electro-optic activity. soton.ac.uk Another example involves its use in creating benzo-fused heterocyclic chromophores for NLO devices with low optical absorbance in important telecommunication wavelengths. google.com
Table 3: Non-Linear Optical (NLO) Properties of a this compound Derivative
| Compound | Property | Calculated Value | Reference |
|---|---|---|---|
| (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone | First-order hyperpolarizability (β) | 758.6813 × 10⁻³³ esu | researchgate.net |
| (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone | Dipole moment (µ) | 3.8785 D | researchgate.net |
Environmental and Sustainability Considerations in the Synthesis of 5,5 Dimethylcyclohex 2 Enone
Implementation of Green Chemistry Principles in Synthetic Methodologies
The application of green chemistry principles to the synthesis of 5,5-Dimethylcyclohex-2-enone and its derivatives aims to reduce or eliminate the use and generation of hazardous substances. acs.org Key strategies include the use of alternative solvents, energy-efficient reaction conditions, and novel catalytic systems.
Several modern synthetic methods for producing derivatives of this compound have been developed that align with these principles. These often involve multicomponent reactions which are inherently more efficient as they combine multiple starting materials in a single step. researchgate.net
Key Green Chemistry Approaches:
Use of Benign Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. A significant green advancement has been the replacement of these with environmentally friendly alternatives. Water is an ideal green solvent, and its use has been successfully demonstrated in the synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethylcyclohex-2-enone) derivatives. researchgate.netsioc-journal.cn The use of aqueous media not only reduces pollution but also simplifies work-up procedures. sioc-journal.cn
Alternative Energy Sources: Microwave irradiation and sonication are emerging as energy-efficient alternatives to conventional heating. nanobioletters.compsu.edu Microwave-assisted synthesis, in particular, has been shown to reduce reaction times, increase yields, and enhance the selectivity of processes for synthesizing cyclohex-2-enone compounds. nanobioletters.com These methods contribute to designing for energy efficiency, a core principle of green chemistry. acs.org
Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. acs.org In the synthesis of this compound derivatives, a variety of catalysts have been employed to improve reaction efficiency and facilitate greener pathways. These include:
Reusable Catalysts: Sodium bisulfate has been used as a reusable catalyst in solvent-free synthesis methods. nanobioletters.com
Eco-friendly Catalysts: L-Histidine in an ionic liquid has been utilized as a novel and green catalytic system. researchgate.net Similarly, p-toluene sulfonic acid has been used to assist synthesis under microwave conditions, offering operational simplicity and minimal environmental impact. psu.edu
Metal-Free Catalysts: The development of metal-free mechanochemical approaches using catalysts like TsOH·H₂O under water-assisted grinding conditions represents a significant step towards waste-free and toxic-free synthesis. dntb.gov.ua
Evaluation of Environmental Metrics (e.g., E-factor, Atom Economy, Process Mass Intensity, Reaction Mass Efficiency)
To quantify the "greenness" of a chemical process, several metrics have been developed. These metrics provide a quantitative assessment of the efficiency and environmental impact of a synthetic route.
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. An ideal atom economy is 100%. acs.org Syntheses involving derivatives of this compound have demonstrated high atom economy, with values reported as high as 96.21%. rsc.org
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates less waste and a greener process. acs.org For certain eco-friendly syntheses of this compound derivatives, E-factors have been reported to be as low as 0.07. rsc.org
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. It provides a broader view of the process efficiency than atom economy. rsc.org In greener synthetic routes for related compounds, PMI values have been calculated to be around 1.077 to 1.16. rsc.orgrsc.org
Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product. It is calculated as the mass of the product divided by the total mass of reactants. rsc.org High RME values, such as 87.46% and 92.67%, have been achieved in optimized syntheses, indicating a very clean reaction with minimal byproducts. rsc.org
The table below presents a sample calculation of these green chemistry metrics for the synthesis of a bis-dimedone derivative, highlighting the eco-friendliness of the described method. rsc.org
| Green Metric | Formula | Calculated Value | Ideal Value | Reference |
|---|---|---|---|---|
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100 | 96.21% | 100% | rsc.org |
| E-Factor | Total waste (kg) / Product (kg) | 0.079 | 0 | rsc.org |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1.08 | 1 | rsc.org |
| Reaction Mass Efficiency (RME) | (Mass of product / Σ Mass of reactants) x 100 | 92.67% | 100% | rsc.org |
Waste Reduction, Recycling, and Circular Economy Strategies
Beyond optimizing reaction efficiency, a holistic approach to sustainability involves managing the entire lifecycle of the materials used in the synthesis of this compound.
Waste Reduction and Recycling:
A key strategy for reducing hazardous waste is source reduction, which focuses on eliminating waste before it is created. idrenvironmental.com This can be achieved by modifying synthetic processes to use less hazardous materials or by improving the efficiency of reactions to generate fewer byproducts. idrenvironmental.com
In the context of this compound synthesis, recycling plays a crucial role. idrenvironmental.com
Catalyst Recycling: Many modern synthetic protocols are designed to use catalysts that can be easily recovered and reused for multiple reaction cycles without significant loss of activity. For instance, after a reaction, a solid catalyst can be recovered by simple filtration, washed, dried, and reused. rsc.org
Solvent Recycling: Where possible, solvents used in reactions or for purification can be recovered, purified (e.g., through distillation), and reused in subsequent batches, reducing both waste and the need for fresh solvent. idrenvironmental.com
Circular Economy Strategies:
The principles of a circular economy aim to move away from a linear "take-make-dispose" model to one where resources are kept in use for as long as possible, and products and materials are recovered and regenerated at the end of their service life. europa.eupre-sustainability.com
In chemical synthesis, this translates to:
Designing for Degradation: Creating chemical products that are designed to break down into innocuous substances after their use, preventing them from persisting in the environment. acs.org
Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting, wherever technically and economically feasible. acs.org For the synthesis of this compound, this could involve exploring bio-based starting materials.
Closing the Loop: The ultimate goal is to bring waste streams back into the supply chain as a resource. pre-sustainability.com In a chemical process, this could involve finding applications for byproducts that would otherwise be considered waste, thus creating a more integrated and circular manufacturing system. pre-sustainability.com A clean synthesis method that provides high yields and simple work-up procedures contributes to the circular economy by minimizing waste and facilitating the recovery of materials. sioc-journal.cn
By integrating these green chemistry and circular economy principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact and contributing to a more resource-efficient chemical industry.
Future Perspectives and Emerging Research Directions for 5,5 Dimethylcyclohex 2 Enone
Exploration of Novel and More Efficient Synthetic Routes
The synthesis of 5,5-dimethylcyclohex-2-enone derivatives has traditionally involved methods like Knoevenagel condensation and Michael addition. nih.govthieme-connect.comarkat-usa.org However, the future of its synthesis lies in the development of greener, more efficient, and economically viable protocols. Researchers are increasingly focusing on methods that minimize hazardous waste and energy consumption.
Key emerging trends include:
Green Catalysis: The use of reusable and environmentally benign catalysts is a major focus. Studies have demonstrated successful syntheses using sodium bisulfate, which is highly economical and reusable. nanobioletters.com Similarly, manganese dioxide (MnO2) nanoparticles have been employed as a stable, recyclable catalyst for Knoevenagel condensations under solvent-free conditions. ijirse.in
Alternative Media: A shift away from toxic organic solvents is evident. Ionic liquids, such as [bmim+][BF4-], have been used as a medium for the green synthesis of acridine-1,8-dione derivatives from 3-anilino-5,5-dimethylcyclohex-2-enones. thieme-connect.com Water has also been successfully used as a solvent, promoting an improved and green synthesis of 9-arylacridine-1,8-dione derivatives. capes.gov.br
One-Pot Reactions: Multi-component, one-pot reactions are being designed to improve efficiency by reducing the number of intermediate purification steps. A one-pot Knoevenagel condensation followed by a Michael addition has been used to create pyrazole-dimedone hybrids in an aqueous medium. nih.gov Mandelic acid has also been explored as a non-toxic organocatalyst for one-pot syntheses of various derivatives in aqueous ethanol (B145695) at room temperature. arkat-usa.org
These advancements aim to make the synthesis of this compound-based compounds more sustainable and scalable for various applications.
Design and Synthesis of Advanced Functionalized Derivatives with Enhanced Bioactivity
The this compound core is a privileged scaffold in medicinal chemistry, and future research will continue to exploit its potential by creating advanced functionalized derivatives. The goal is to synthesize new molecules with enhanced potency and selectivity against various biological targets.
Emerging areas of focus include:
Diverse Pharmacophores: Researchers are introducing a wide range of functional groups to the cyclohexenone ring to explore new structure-activity relationships (SAR). This includes the synthesis of derivatives bearing pyrazole, phenylamino (B1219803), benzylamino, and various substituted aryl moieties. nih.govnanobioletters.com These modifications have led to compounds with promising antimicrobial, anti-inflammatory, anticancer, and antihypoxic activities. ontosight.aiontosight.airesearchgate.netsmolecule.comontosight.airesearchgate.net
Heterocyclic and Spirocyclic Systems: The synthesis of more complex, three-dimensional structures is a growing trend. This includes the creation of spiro derivatives and fused heterocyclic systems like pyrano[2,3-d]pyrimidines and benzo[b] nanobioletters.comCurrent time information in Bangalore, IN.thiazines. mdpi.comrsc.org These novel architectures can interact with biological targets in unique ways, potentially leading to new mechanisms of action.
Hybrid Molecules: The combination of the this compound core with other known bioactive fragments is a promising strategy. The synthesis of pyrazole-dimedone hybrid architectures is one such example, aiming to leverage the biological properties of both moieties. nih.gov
The table below summarizes some of the synthesized derivatives and their reported biological interests.
| Derivative Class | Synthetic Precursor(s) | Reported Biological Interest | Citations |
| Phenylamino-cyclohex-2-enones | Dimedone, Phenylamine | Antimicrobial | nanobioletters.comresearchgate.net |
| Benzylamino-cyclohex-2-enones | Dimedone, Benzylamine | Antimicrobial, Anticancer | |
| Pyrazole-dimedone hybrids | Dimedone, Aldehydes, Pyrazolone | Antimicrobial | nih.gov |
| 2-Aryl-tetrahydroquinoline-4-carboxylic acids | 3-Amino-5,5-dimethylcyclohex-2-enone, 4-Aroyl-2,4-dioxobutane acids | Antihypoxic | researchgate.net |
| 4H-Benzo[b] nanobioletters.comCurrent time information in Bangalore, IN.thiazines | 3-((2-iodophenyl)amino)-5,5-dimethylcyclohex-2-enone, K2S | [5+1] cyclization products | rsc.org |
| Dichlorophenylamino-cyclohexenone | 5,5-dimethylcyclohex-2-en-1-one, 2,3-dichloroaniline | Anti-inflammatory, Anticancer, Antimicrobial | ontosight.ai |
In-depth Mechanistic Studies of Biological Activities at a Molecular Level
While many derivatives of this compound have shown promising biological activity, a detailed understanding of their mechanisms of action is often in its infancy. Future research must focus on elucidating these mechanisms at the molecular level to enable rational drug design and optimization. For some compounds, the specific mechanism of action remains to be discovered. smolecule.com
Key research directions will likely involve:
Target Identification: Identifying the specific enzymes, receptors, or signaling pathways that these compounds modulate. For example, some derivatives are believed to inhibit key signaling pathways associated with cell proliferation or bacterial cell wall synthesis. nanobioletters.com
Binding Mode Analysis: Using techniques like X-ray crystallography and advanced spectroscopy to determine how these molecules bind to their biological targets. Understanding these interactions, such as hydrogen bonding from the amino group, is crucial for improving binding affinity and specificity.
Cellular and in vivo Studies: Moving beyond initial screening to more comprehensive studies in cellular models and animal models to understand the physiological effects and potential therapeutic efficacy of these compounds. Studies have investigated effects on various cancer cell lines and bacterial strains. nanobioletters.com
Integration with Advanced Materials Science and Nanotechnology Applications
The application of this compound derivatives is expanding beyond biology and into materials science and nanotechnology. Their unique structures and electronic properties make them suitable for creating novel functional materials.
Future research in this area could include:
Optical Materials: Exploring the non-linear optical (NLO) properties of derivatives. icm.edu.pl Organic compounds with donor-acceptor groups attached to a π-electron system, a feature present in many of these derivatives, can be used for applications like optical switching and signal processing. icm.edu.pl
Fluorescent Probes: Designing derivatives that can act as selective fluorescent probes for biological imaging. For instance, a derivative has been shown to exhibit selective fluorescence in the presence of thiols, making it useful for detecting these species in biological systems. smolecule.com
Nanomaterials: Incorporating these compounds into nanomaterials. This could involve using them as building blocks for new polymers or as catalysts in nanoparticle form, such as the use of MnO2 nanoparticles in their synthesis. ijirse.inontosight.aiontosight.ai Research into metal oxide nanocomposites with photocatalytic properties for applications like solar cells is also an active area. researchgate.net
Computational Drug Design and Virtual Screening Efforts for New Therapeutic Agents
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new drugs. For this compound derivatives, computational methods are already being used and will become even more critical in the future.
Key computational approaches include:
Molecular Docking and Virtual Screening: Using in-silico docking to screen large libraries of virtual compounds against specific protein targets. This can identify promising candidates for synthesis and biological testing, as demonstrated in studies predicting the binding scores of derivatives with bacterial proteins. nanobioletters.com
Density Functional Theory (DFT): Employing DFT calculations to understand the molecular geometry, electronic structure, and thermodynamic properties of new derivatives. icm.edu.plresearchgate.net This provides fundamental insights that can be correlated with experimental data and biological activity.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity of unsynthesized derivatives based on their structural features. This can guide the design of analogues with improved efficacy and safety profiles. ontosight.ai
The table below presents findings from a computational study on phenylamino-cyclohexenone derivatives, highlighting the use of in-silico methods to predict biological interactions.
Interactive Data Table: In-silico Docking Scores of DMPC Derivatives This table is based on data reported for 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone (DMPC) derivatives against bacterial proteins. nanobioletters.com
| Compound | Interaction Score (kJ/mol) with 1UAG | Number of H-bonds with 1UAG | Interaction Score (kJ/mol) with 1JIJ | Number of H-bonds with 1JIJ |
| DMPC-1 | -6.8 | - | -6.7 | 1 |
| DMPC-3 | - | 3 | - | - |
| DMPC-4 | -7.5 | 4 | -8.4 | - |
| DMPC-5 | -7.5 | 3 | - | - |
Q & A
Basic Synthesis: What are the optimized methods for synthesizing 5,5-dimethylcyclohex-2-enone derivatives under mild conditions?
Answer:
A one-pot synthesis approach using non-toxic organocatalysts (e.g., mandelic acid) at room temperature is effective for producing derivatives like 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone). This method avoids toxic solvents, high temperatures, and metal catalysts, achieving high yields (e.g., >90%) . For bis-enone derivatives, dendritic mesoporous nanosilica functionalized with hexamethylenetetramine (KCC-1–nPr–HMTA) under solvent-free conditions at 120°C accelerates reactions (e.g., 35 minutes, 98% efficiency) .
Advanced Synthesis: How can contradictions in synthetic protocols (e.g., reaction yields, conditions) be resolved?
Answer:
Contradictions often arise from catalyst choice, solvent systems, or reaction kinetics. For example, microwave/ultrasound-assisted methods may offer faster kinetics but introduce energy inefficiencies. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., catalyst loading, solvent polarity). Contrasting (room-temperature organocatalysis) with traditional metal-catalyzed protocols highlights trade-offs between sustainability and reaction speed. Validation through reproducibility studies and spectroscopic characterization (e.g., NMR, FT-IR) is essential .
Basic Characterization: What spectroscopic and crystallographic techniques confirm the structure of this compound derivatives?
Answer:
- FT-IR : Identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydroxyl (O-H) bands at ~3200 cm⁻¹ .
- NMR : H NMR shows enone proton signals at δ 5.8–6.2 ppm (doublets for conjugated double bonds) and methyl groups at δ 1.0–1.2 ppm. C NMR confirms carbonyl carbons at δ 195–205 ppm .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and ring puckering amplitudes (see Advanced Analysis below) .
Advanced Structural Analysis: How is ring puckering quantified in this compound derivatives?
Answer:
Cremer-Pople puckering parameters (, , ) analyze non-planar rings. For example, in cyclohexenone derivatives, puckering amplitude and phase angles distinguish chair, boat, or twist-boat conformations. Software like Mercury (CCDC) visualizes anisotropic displacement ellipsoids, while SHELXL refines crystallographic data to calculate these parameters .
Safety Protocols: What precautions are critical when handling this compound derivatives?
Answer:
- GHS Hazards : Oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) require PPE (gloves, goggles, fume hoods) .
- Storage : Inert atmosphere (N) and desiccants prevent oxidation.
- Waste Disposal : Neutralize with mild acids (e.g., dilute acetic acid) before disposal .
Advanced Crystallography: Which software tools are recommended for solving and refining crystal structures of derivatives?
Answer:
- SHELX Suite : SHELXD for phase determination, SHELXL for refinement. Ideal for high-resolution data and twinned crystals .
- WinGX/ORTEP : Integrates data processing (e.g., SIR for structure solution) and visualization of thermal ellipsoids .
- Mercury CSD : Analyzes intermolecular interactions (e.g., H-bonding, π-π stacking) and packing patterns .
Biological Applications: What pharmacological properties have been explored for this compound derivatives?
Answer:
- Anticonvulsant Activity : Derivatives like 3-((5-methylisoxazol-3-yl)amino)-5,5-dimethylcyclohex-2-enone show efficacy in rodent models, correlating with X-ray-derived steric and electronic profiles .
- ADME Studies : Computational models predict bioavailability and metabolic pathways (e.g., CYP450 interactions) for derivatives like 3-(2,3-dichlorostyryl)-5,5-dimethylcyclohex-2-enone .
Computational Methods: How are molecular dynamics (MD) and DFT used to study reactivity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
